![molecular formula C23H18N4O4S2 B2991528 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 868974-17-8](/img/structure/B2991528.png)
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . The molecule also contains a thiadiazole ring and a naphthamide group .
Aplicaciones Científicas De Investigación
Topoisomerase Targeting and Antitumor Activity
- Studies have shown that certain compounds with complex structures, similar to the one , exhibit potent topoisomerase I-targeting activity and pronounced antitumor activity . For example, derivatives of 5H-dibenzo[c,h][1,6]naphthyridin-6-ones have been evaluated for their cytotoxicity and ability to target topoisomerase I, a key enzyme involved in DNA replication and cell division. These compounds have shown promising results in inhibiting cancer cell growth, indicating their potential as anticancer agents (Singh et al., 2003).
Antioxidant and Acetylcholinesterase Inhibition
- Another study described the synthesis and evaluation of compounds for their antioxidant properties and acetylcholinesterase inhibition , suggesting potential applications in neurodegenerative disease therapy. The development of non-hepatotoxic, antioxidant agents that show selective inhibition of human acetylcholinesterase highlights the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Balmori et al., 2017).
Angiotensin II Receptor Antagonism
- Compounds featuring structural motifs similar to the queried compound have been assessed for their angiotensin II receptor antagonistic activities , revealing their potential in treating cardiovascular diseases. Specifically, benzimidazole derivatives bearing acidic heterocycles showed high affinity for the AT1 receptor, demonstrating significant inhibitory effects on the angiotensin II-induced pressor response. This indicates their potential use as antihypertensive agents (Kohara et al., 1996).
BACE-1 Inhibition for Alzheimer's Disease
- Research on 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as β-secretase (BACE-1) inhibitors highlights the importance of certain structural features for the inhibition of this enzyme, which plays a crucial role in Alzheimer's disease pathology. Compounds showing potent BACE-1 inhibitory activity, along with high brain uptake potential, suggest a promising direction for the development of new therapies for Alzheimer's disease (Shangguan et al., 2013).
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-17-7-8-18-19(12-17)31-10-9-30-18)13-32-23-27-26-22(33-23)25-21(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-12H,9-10,13H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCKPDDZIXTZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.